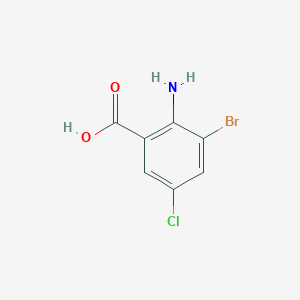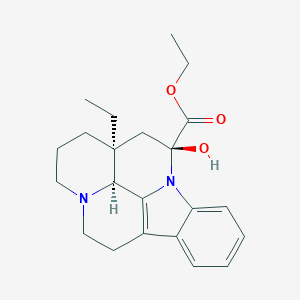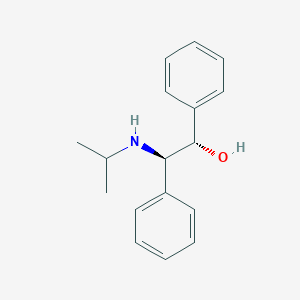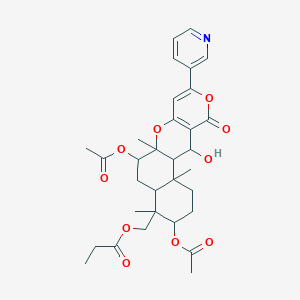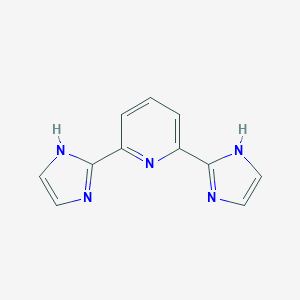
2,6-Bis(1H-2-imidazolyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(1H-2-imidazolyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with two imidazole groups at the 2 and 6 positions. This compound is of significant interest in coordination chemistry due to its ability to act as a ligand, forming stable complexes with various metal ions. The presence of nitrogen atoms in both the pyridine and imidazole rings allows for versatile coordination modes, making it a valuable compound in the synthesis of coordination complexes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(1H-2-imidazolyl)pyridine typically involves the condensation of pyridine-2,6-dicarbaldehyde with imidazole in the presence of a suitable catalyst. One common method includes the use of ammonium acetate as a catalyst under reflux conditions. The reaction proceeds as follows:
Condensation Reaction: Pyridine-2,6-dicarbaldehyde reacts with imidazole in the presence of ammonium acetate.
Reflux Conditions: The reaction mixture is heated under reflux, typically in a solvent such as ethanol or methanol, for several hours.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions
2,6-Bis(1H-2-imidazolyl)pyridine undergoes various chemical reactions, including:
Coordination Reactions: Forms stable complexes with metal ions such as iron, copper, and zinc.
Substitution Reactions: The imidazole groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo redox reactions, particularly when coordinated with transition metals.
Common Reagents and Conditions
Coordination Reactions: Metal salts (e.g., iron(II) sulfate, copper(II) chloride) in aqueous or organic solvents.
Substitution Reactions: Nucleophiles such as halides or amines in polar solvents.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Coordination Complexes: Metal-ligand complexes with varying stoichiometries.
Substituted Derivatives: Products with substituted imidazole groups.
Oxidized or Reduced Forms: Depending on the specific redox conditions applied.
科学的研究の応用
2,6-Bis(1H-2-imidazolyl)pyridine has a wide range of applications in scientific research:
Coordination Chemistry: Used as a ligand to synthesize and study metal complexes with interesting magnetic, electronic, and catalytic properties.
Biological Studies: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer activities.
Material Science: Employed in the development of materials with specific optical and electronic properties.
Catalysis: Acts as a ligand in homogeneous catalysis, facilitating various organic transformations.
作用機序
The mechanism of action of 2,6-Bis(1H-2-imidazolyl)pyridine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridine and imidazole rings donate electron pairs to the metal center, forming stable complexes. These complexes can exhibit unique properties such as spin crossover, where the spin state of the metal ion changes in response to external stimuli like temperature or pressure . This property is particularly useful in the design of smart materials and sensors.
類似化合物との比較
2,6-Bis(1H-2-imidazolyl)pyridine can be compared with other similar compounds such as:
2,6-Bis(benzimidazol-2-yl)pyridine: Similar coordination behavior but with benzimidazole groups instead of imidazole.
2,6-Bis(4,5-dimethyl-1H-imidazol-2-yl)pyridine: Features methyl-substituted imidazole groups, affecting its steric and electronic properties.
2,6-Bis(4,5-diethyl-1H-imidazol-2-yl)pyridine: Contains ethyl-substituted imidazole groups, leading to different solubility and coordination characteristics.
The uniqueness of this compound lies in its balance of steric and electronic properties, making it a versatile ligand for various metal ions and applications.
特性
IUPAC Name |
2,6-bis(1H-imidazol-2-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5/c1-2-8(10-12-4-5-13-10)16-9(3-1)11-14-6-7-15-11/h1-7H,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXXESJEYWZJDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C2=NC=CN2)C3=NC=CN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80477716 |
Source


|
| Record name | Pyridine, 2,6-di-1H-imidazol-2-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80477716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151674-75-8 |
Source


|
| Record name | Pyridine, 2,6-di-1H-imidazol-2-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80477716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
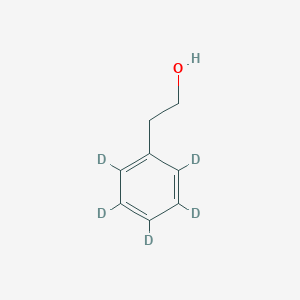
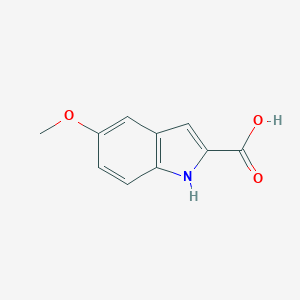
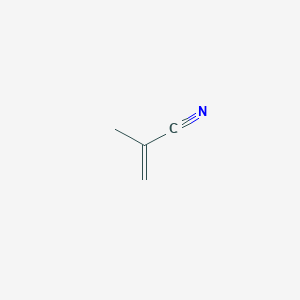
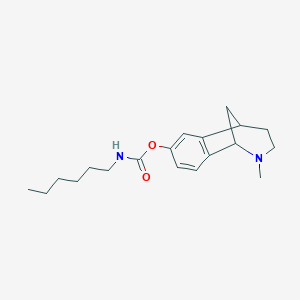
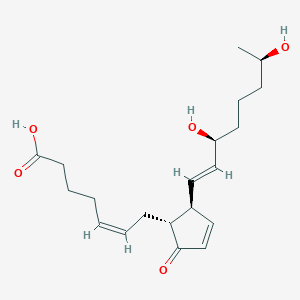
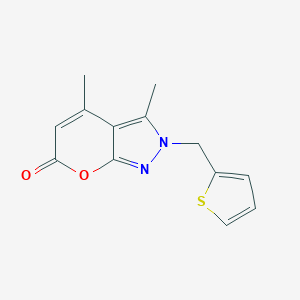
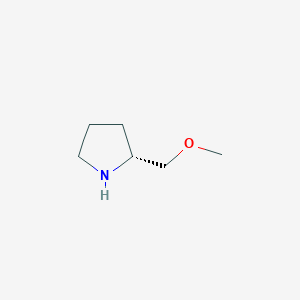

![N-[(2R,3R,4S)-3,4,6-trihydroxy-1,5-dioxohexan-2-yl]acetamide](/img/structure/B127595.png)

